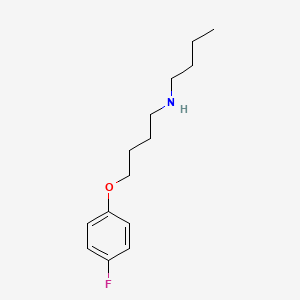

N-butyl-4-(4-fluorophenoxy)-1-butanamine

Description

Properties

IUPAC Name |

N-butyl-4-(4-fluorophenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO/c1-2-3-10-16-11-4-5-12-17-14-8-6-13(15)7-9-14/h6-9,16H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBUFBJSBVNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30)

- Structure: Contains a butyryl-substituted fluorophenoxy group linked via an acetamide bridge to n-butylamine.

- Synthesis : Prepared via bromoacetyl bromide and n-butylamine (Method B) or 1-(3-fluoro-4-hydroxyphenyl)butan-1-one (Method C) .

- Properties : Melting point (75°C), yield (82%), Rf (0.32) .

- Key Difference: The acetamide bridge and butyryl group enhance polarity compared to the direct phenoxy linkage in the target compound.

N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine

- Structure: Features bulkier tert-butyl groups on both the phenoxy ring and nitrogen atom.

- Properties: Higher molecular weight (C18H31NO) and increased steric hindrance, likely reducing metabolic degradation .

- Key Difference: Tert-butyl substitutions improve stability but may reduce solubility compared to the target compound’s n-butyl and 4-fluorophenoxy groups.

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine

- Structure: Dichlorophenoxy substituent instead of 4-fluorophenoxy.

- Properties: Molecular formula C14H21Cl2NO; higher halogen content may increase lipophilicity and toxicity risks .

Physicochemical Properties

Key Trends :

- Fluorine and oxygen atoms in the target compound improve water solubility slightly compared to tert-butyl analogs.

- The acetamide group in 30 lowers LogP, enhancing polarity.

Pharmacological Potential

- Anti-inflammatory Activity : Analogs like 30 and 31 were synthesized for inflammation-related studies, suggesting the target compound may interact with cyclooxygenase (COX) or cytokine pathways .

- Neuroactive Potential: Structural similarity to p-Fluoro-butyrylfentanyl (a synthetic opioid) implies possible central nervous system activity, though toxicity risks require evaluation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-4-(4-fluorophenoxy)-1-butanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(4-fluorophenoxy)butan-1-ol and butylamine under reflux conditions. Key steps include:

- Reagents : Use of a dehydrating agent (e.g., molecular sieves) to drive the reaction toward amine bond formation.

- Solvents : Toluene or dichloromethane for optimal solubility and byproduct removal.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.

- Validation via H NMR and FT-IR confirms the amine linkage and phenoxy group retention .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies protons on the butyl chain (δ 1.2–1.6 ppm) and aromatic fluorine coupling in the 4-fluorophenoxy group (δ 6.8–7.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak [M+H] at m/z 268.2.

- Infrared Spectroscopy (IR) : Stretching vibrations at 1240 cm (C-O-C) and 1500 cm (C-F) validate functional groups .

Q. What analytical techniques are used to determine purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<2%).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; degradation onset >150°C indicates suitability for room-temperature storage.

- Accelerated Stability Testing : Exposure to 40°C/75% RH for 4 weeks monitors hydrolytic degradation via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Competitive binding studies using H-labeled ligands (e.g., serotonin or dopamine receptors) quantify IC values.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions between the fluorophenoxy moiety and receptor active sites (e.g., 5-HT).

- In Vitro Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells validates target engagement .

Q. How should contradictions in reported biological activity data (e.g., varying IC values) be resolved?

- Methodological Answer :

- Cross-Validation : Replicate assays in multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific effects.

- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference alters potency.

- Structural Analog Comparison : Benchmark against derivatives (e.g., chloro- or methyl-substituted phenoxy analogs) to isolate substituent effects .

Q. What strategies are recommended for investigating metabolic pathways and degradation products?

- Methodological Answer :

- In Vitro Metabolism : Use human hepatocytes or CYP450 isoforms (e.g., CYP3A4) with LC-HRMS to identify hydroxylated or N-dealkylated metabolites.

- Forced Degradation Studies : Acid/alkali hydrolysis (0.1M HCl/NaOH) and photolysis (ICH Q1B guidelines) reveal major degradation pathways.

- QSAR Modeling : Predict toxicity of metabolites using software like ADMET Predictor .

Q. How can computational modeling optimize the compound’s selectivity for specific receptors?

- Methodological Answer :

- Pharmacophore Mapping : Define essential features (e.g., amine distance to fluorophenoxy group) using MOE or Phase.

- Free Energy Perturbation (FEP) : Simulate binding free energy differences between homologous receptors (e.g., 5-HT vs. 5-HT).

- Crystal Structure Alignment : Overlay target receptors (PDB IDs: 6WGT, 6WGU) to identify selectivity-determining residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.